3-(3-Chlorophenyl)-5,6-dimethyl-1,2,4-triazine
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Overview
Description
3-(3-Chlorophenyl)-5,6-dimethyl-1,2,4-triazine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound features a chlorophenyl group and two methyl groups attached to the triazine ring, making it unique in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chlorophenyl)-5,6-dimethyl-1,2,4-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzonitrile with hydrazine hydrate, followed by cyclization with acetone under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Chlorophenyl)-5,6-dimethyl-1,2,4-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding triazine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced triazine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of substituted triazine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Triazine oxides.
Reduction: Reduced triazine derivatives.
Substitution: Substituted triazine derivatives with various functional groups.
Scientific Research Applications
3-(3-Chlorophenyl)-5,6-dimethyl-1,2,4-triazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various triazine-based compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and polymers due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-5,6-dimethyl-1,2,4-triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
3-Chloromethcathinone: A synthetic cathinone with similar structural features but different functional groups.
4-Chloromethcathinone: Another synthetic cathinone with a chlorophenyl group in a different position.
3,4-Dichlorophenyltriazine: A triazine derivative with two chlorine atoms on the phenyl ring.
Uniqueness: 3-(3-Chlorophenyl)-5,6-dimethyl-1,2,4-triazine is unique due to its specific substitution pattern on the triazine ring. The presence of the chlorophenyl group and two methyl groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
62230-40-4 |
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Molecular Formula |
C11H10ClN3 |
Molecular Weight |
219.67 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-5,6-dimethyl-1,2,4-triazine |
InChI |
InChI=1S/C11H10ClN3/c1-7-8(2)14-15-11(13-7)9-4-3-5-10(12)6-9/h3-6H,1-2H3 |
InChI Key |
UUMRXKNIRQZRKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NC(=N1)C2=CC(=CC=C2)Cl)C |
Origin of Product |
United States |
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